2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile
CAS No.: 1862933-48-9
Cat. No.: VC2599699
Molecular Formula: C8H5BrN2
Molecular Weight: 209.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1862933-48-9 |
|---|---|
| Molecular Formula | C8H5BrN2 |
| Molecular Weight | 209.04 g/mol |
| IUPAC Name | (Z)-3-(5-bromopyridin-3-yl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C8H5BrN2/c9-8-4-7(2-1-3-10)5-11-6-8/h1-2,4-6H/b2-1- |
| Standard InChI Key | PBUJCKAEIIAYEJ-UPHRSURJSA-N |
| Isomeric SMILES | C1=C(C=NC=C1Br)/C=C\C#N |
| SMILES | C1=C(C=NC=C1Br)C=CC#N |
| Canonical SMILES | C1=C(C=NC=C1Br)C=CC#N |
Introduction
2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile is a complex organic compound belonging to the class of pyridine derivatives. Its molecular formula is C8H5BrN2, and it has a molecular weight of 209.04 g/mol. This compound has garnered significant attention in the scientific community due to its potential applications in chemistry, biology, medicine, and industry.
Synthesis of 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile
The synthesis of this compound typically involves a Knoevenagel condensation reaction between 5-bromopyridine-3-carbaldehyde and malononitrile under basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are crucial for optimizing yield and purity.
Synthesis Steps:
-
Starting Materials: 5-Bromopyridine-3-carbaldehyde and malononitrile.
-
Reaction Conditions: Basic conditions, typically using a base like piperidine or pyridine.
-
Solvent: Common solvents include ethanol or dimethylformamide.
-
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.
Common Reagents and Conditions:
-
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).
-
Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
-
Oxidation Reactions: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Biological Activities
This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of a brominated pyridine moiety is often associated with enhanced biological activity due to the electron-withdrawing effects of halogens.
Antibacterial Activity:
| Bacteria | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Applications in Research and Industry
2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its applications extend to materials science and the production of specialty chemicals.
Potential Applications:
-
Chemistry: Intermediate in organic synthesis.
-
Biology: Investigated for antimicrobial and anticancer properties.
-
Medicine: Potential therapeutic applications.
-
Industry: Production of specialty chemicals and materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume